molecular formula C6H15Cl2NO B1378292 [2-(2-Chloroethoxy)ethyl]dimethylamine hydrochloride CAS No. 878788-47-7

[2-(2-Chloroethoxy)ethyl]dimethylamine hydrochloride

Cat. No. B1378292
CAS RN: 878788-47-7
M. Wt: 188.09 g/mol
InChI Key: LYAMMBTVGKOGFL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“[2-(2-Chloroethoxy)ethyl]dimethylamine hydrochloride” is a chemical compound with the molecular formula C6H15Cl2NO and a molecular weight of 188.09 . It is also known by its IUPAC name N-[2-(2-chloroethoxy)ethyl]-N,N-dimethylamine hydrochloride .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H14ClNO.ClH/c1-8(2)4-6-9-5-3-7;/h3-6H2,1-2H3;1H . This code provides a unique representation of the compound’s molecular structure.

It is stored at room temperature .

Scientific Research Applications

I have conducted a search for the scientific research applications of “[2-(2-Chloroethoxy)ethyl]dimethylamine hydrochloride,” but unfortunately, the specific applications are not readily available in the search results. This compound is listed on various chemical suppliers’ websites like Sigma-Aldrich and American Elements, which mention its availability for research and bulk quantities , but detailed applications are not provided.

Safety and Hazards

This compound is classified under GHS07 and has the signal word "Warning" . It may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-(2-chloroethoxy)-N,N-dimethylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14ClNO.ClH/c1-8(2)4-6-9-5-3-7;/h3-6H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYAMMBTVGKOGFL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOCCCl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(2-Chloroethoxy)ethyl]dimethylamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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